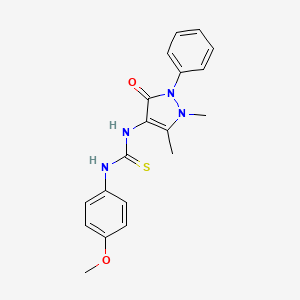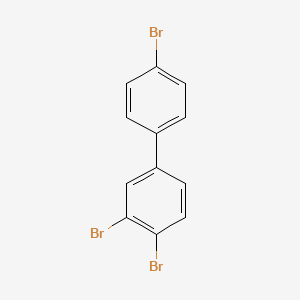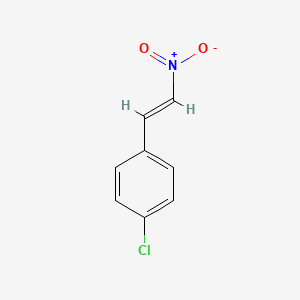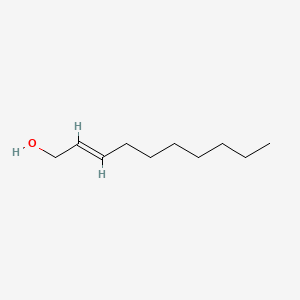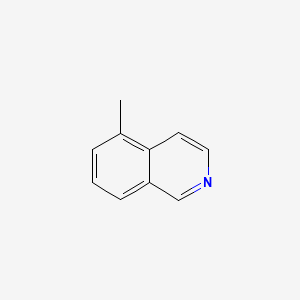
5-Methylisoquinoline
Overview
Description
5-Methylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family It is characterized by a benzene ring fused to a pyridine ring, with a methyl group attached to the fifth position of the isoquinoline structure
Mechanism of Action
Target of Action
Isoquinoline alkaloids, a group to which 5-Methylisoquinoline belongs, have been studied extensively, but specific targets for this compound are yet to be identified .
Mode of Action
Isoquinoline alkaloids are known to interact with various biological targets and exert diverse biological activities .
Biochemical Pathways
Isoquinoline alkaloids have been found to impact various biochemical pathways
Result of Action
Isoquinoline alkaloids have been found to exert various biological effects, including antioxidant activity .
Biochemical Analysis
Biochemical Properties
5-Methylisoquinoline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling pathways . Additionally, it can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can result in the modulation of metabolic pathways and changes in gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic processes and potential toxic effects . Studies have shown that high doses of this compound can cause adverse effects, such as hepatotoxicity and neurotoxicity, highlighting the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with other molecules . These metabolic processes can influence the levels of this compound and its metabolites within the cell, affecting overall metabolic flux and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound within the cell can influence its biological activity and interactions with other biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylisoquinoline can be synthesized through several methods. One common approach involves the Pomeranz–Fritsch reaction, which provides an efficient route for the preparation of isoquinoline derivatives. This reaction typically involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions .
Industrial Production Methods: In industrial settings, this compound can be produced through the selective extraction of coal tar, exploiting the fact that isoquinoline derivatives are more basic than quinoline derivatives. The compound can then be isolated from the mixture by fractional crystallization of the acid sulfate .
Chemical Reactions Analysis
Types of Reactions: 5-Methylisoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert isoquinoline derivatives into tetrahydroisoquinoline compounds.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions with higher electron density.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Various electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitro-substituted isoquinoline derivatives.
Scientific Research Applications
5-Methylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Comparison with Similar Compounds
Isoquinoline: A structural isomer of quinoline, characterized by a benzene ring fused to a pyridine ring.
Quinoline: Another benzopyridine, differing from isoquinoline in the position of the nitrogen atom in the pyridine ring.
1-Benzylisoquinoline: The structural backbone in many naturally occurring alkaloids such as papaverine.
Uniqueness of 5-Methylisoquinoline: this compound is unique due to the presence of a methyl group at the fifth position, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
5-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-3-2-4-9-7-11-6-5-10(8)9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRZMGDJNNDMGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212049 | |
| Record name | 5-Methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62882-01-3 | |
| Record name | 5-Methylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62882-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062882013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-Methylisoquinoline derivatives interesting for antitumor research?
A: Research suggests that certain derivatives of this compound, like 5-Methylisoquinolinone, can inhibit DNA repair mechanisms. [] This inhibition could potentially be exploited to enhance the effectiveness of existing cancer therapies.
Q2: Can you provide an example of how the structure of a this compound derivative has been modified to explore its antitumor activity?
A: Scientists have synthesized a series of isoquinoline-1-carboxaldehyde thiosemicarbazones with various substitutions at the 4- and 5- positions of the isoquinoline ring. [] These modifications were designed to investigate the structure-activity relationship and identify derivatives with enhanced antitumor activity. One notable compound, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone, showed significant activity against L1210 leukemia in mice. []
Q3: How has isotopic labeling been utilized in the study of this compound derivatives?
A: Researchers have successfully incorporated the oxygen-18 isotope ([18O]) into 5-Methylisoquinolinone. [] This labeled compound can be used as a valuable tool in mechanistic studies to track the fate of the compound within biological systems and gain a deeper understanding of its interactions with target molecules.
Q4: Have any unique chemical reactions involving this compound derivatives been reported?
A: Yes, a study demonstrated the oxidative fission of a β-diketone derivative of this compound, specifically 3-acetyl-1,2,3,4-tetrahydroisoquinoline-1,4-dione, using selenium dioxide. [] This reaction yielded 1,2,3,4-tetrahydroisoquinoline-1,3,4-trione and acetic acid as products. The researchers proposed a mechanism involving a spirocyclic intermediate containing selenium. [] This finding highlights the unique reactivity of certain this compound derivatives and could potentially pave the way for the synthesis of novel compounds with distinct biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

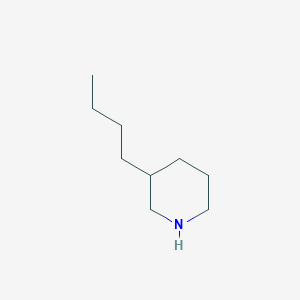
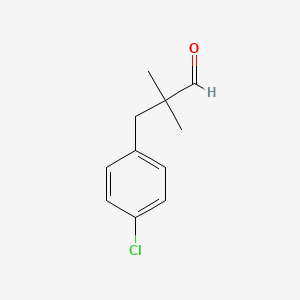
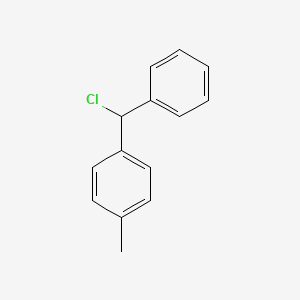
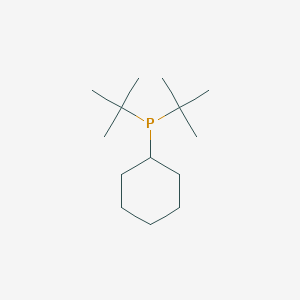
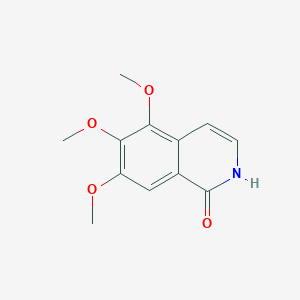
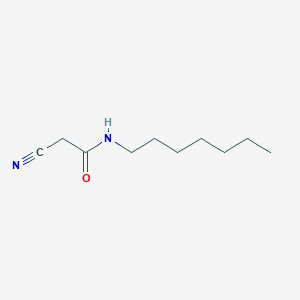
![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B1352319.png)
